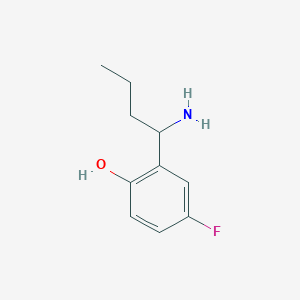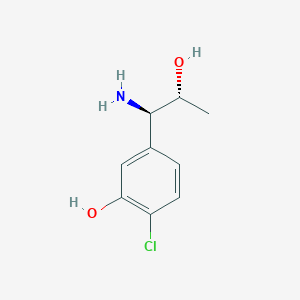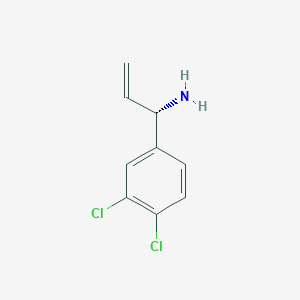
2-(1-Aminobutyl)-4-fluorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Aminobutyl)-4-fluorophenol hydrochloride is an organic compound that features a phenol group substituted with an aminobutyl chain and a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminobutyl)-4-fluorophenol hydrochloride typically involves the following steps:
Nitration and Reduction: The starting material, 4-fluorophenol, undergoes nitration to introduce a nitro group at the para position. This is followed by reduction to convert the nitro group to an amino group.
Alkylation: The amino group is then alkylated with 1-bromobutane to introduce the aminobutyl chain.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound hydrochloride can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
2-(1-Aminobutyl)-4-fluorophenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-(1-Aminobutyl)-4-fluoroquinone.
Reduction: Formation of 2-(1-Butylamino)-4-fluorophenol.
Substitution: Formation of 2-(1-Aminobutyl)-4-methoxyphenol.
科学研究应用
2-(1-Aminobutyl)-4-fluorophenol hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
作用机制
The mechanism of action of 2-(1-Aminobutyl)-4-fluorophenol hydrochloride involves its interaction with specific molecular targets. The aminobutyl chain can interact with various receptors or enzymes, while the phenol and fluorine groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
- 2-(1-Aminobutyl)-4-chlorophenol
- 2-(1-Aminobutyl)-4-bromophenol
- 2-(1-Aminobutyl)-4-iodophenol
Uniqueness
2-(1-Aminobutyl)-4-fluorophenol hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications.
属性
分子式 |
C10H14FNO |
|---|---|
分子量 |
183.22 g/mol |
IUPAC 名称 |
2-(1-aminobutyl)-4-fluorophenol |
InChI |
InChI=1S/C10H14FNO/c1-2-3-9(12)8-6-7(11)4-5-10(8)13/h4-6,9,13H,2-3,12H2,1H3 |
InChI 键 |
XAMSKXQZFINEJE-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C1=C(C=CC(=C1)F)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![6-Bromobenzo[D]isoxazol-4-OL](/img/structure/B13048603.png)
![Ethyl 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13048604.png)

